4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound characterized by the presence of a fluorenyl group substituted with a bromine atom at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps. One common method starts with the bromination of 9H-fluorene to produce 9-bromo-9H-fluorene. This intermediate is then subjected to amination to form 9-bromo-9H-fluoren-2-amine . The final step involves the reaction of 9-bromo-9H-fluoren-2-amine with maleic anhydride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the fluorenyl group can be substituted with other atoms or groups, such as chlorine or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine gas or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-9H-fluoren-2-amine: Shares the fluorenyl structure but lacks the oxobutenoic acid moiety.
(9-Bromo-9H-fluoren-2-yl)(phenyl)methanone: Contains a phenyl group instead of the oxobutenoic acid moiety.
Uniqueness
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is unique due to the presence of both the fluorenyl and oxobutenoic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12BrNO3 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
(E)-4-[(9-bromo-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-17-13-4-2-1-3-11(13)12-6-5-10(9-14(12)17)19-15(20)7-8-16(21)22/h1-9,17H,(H,19,20)(H,21,22)/b8-7+ |
InChI Key |
JTIYJRIPYLNEHT-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)/C=C/C(=O)O)C(C2=C1)Br |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)C=CC(=O)O)C(C2=C1)Br |
Origin of Product |
United States |
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